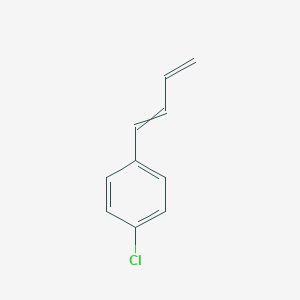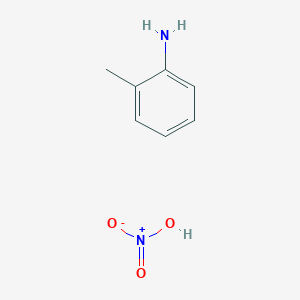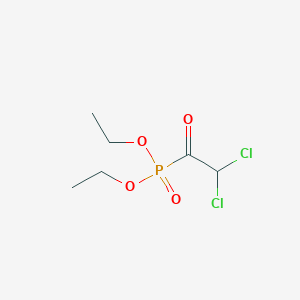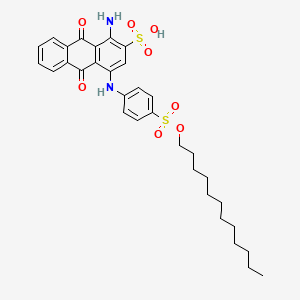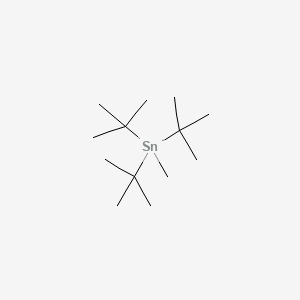
Tri-tert-butyl(methyl)stannane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tri-tert-butyl(methyl)stannane is an organotin compound characterized by the presence of three tert-butyl groups and one methyl group attached to a tin atom. This compound is of significant interest due to its unique structural properties and its applications in organic synthesis and industrial processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Tri-tert-butyl(methyl)stannane can be synthesized through the reaction of tert-butyl lithium with methylstannane. The reaction typically involves the following steps:
- Preparation of tert-butyl lithium by reacting tert-butyl chloride with lithium metal.
- Reaction of tert-butyl lithium with methylstannane to form this compound.
Industrial Production Methods: Industrial production of this compound often involves the use of large-scale reactors and controlled environments to ensure high yield and purity. The process may include:
- Use of automated systems for precise addition of reagents.
- Implementation of purification techniques such as distillation and crystallization to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions: Tri-tert-butyl(methyl)stannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form organotin oxides.
Reduction: It can participate in reduction reactions, often acting as a reducing agent.
Substitution: The tert-butyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or oxygen can be used.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Reagents like halogens or alkyl halides can be used for substitution reactions.
Major Products Formed:
Oxidation: Organotin oxides.
Reduction: Reduced organotin compounds.
Substitution: Substituted organotin derivatives.
Aplicaciones Científicas De Investigación
Tri-tert-butyl(methyl)stannane has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis for the formation of carbon-tin bonds.
Biology: Investigated for its potential use in biological assays and as a catalyst in biochemical reactions.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, coatings, and other industrial materials.
Mecanismo De Acción
The mechanism of action of tri-tert-butyl(methyl)stannane involves the formation of reactive intermediates, such as stannyl radicals, which can participate in various chemical reactions. These intermediates can interact with molecular targets, leading to the formation of new chemical bonds and the transformation of substrates.
Molecular Targets and Pathways:
Stannyl Radicals: These radicals can abstract hydrogen atoms from other molecules, initiating radical chain reactions.
Pathways: The compound can participate in radical-mediated processes, including hydrostannation and dehalogenation reactions.
Comparación Con Compuestos Similares
Tributyltin Hydride: Another organotin compound with similar reducing properties but different structural characteristics.
Triphenyltin Hydride: Similar in its use as a reducing agent but contains phenyl groups instead of tert-butyl groups.
Uniqueness: Tri-tert-butyl(methyl)stannane is unique due to the presence of three bulky tert-butyl groups, which provide steric hindrance and influence its reactivity and stability. This makes it distinct from other organotin compounds and suitable for specific applications where steric effects are crucial.
Propiedades
Número CAS |
35569-12-1 |
|---|---|
Fórmula molecular |
C13H30Sn |
Peso molecular |
305.09 g/mol |
Nombre IUPAC |
tritert-butyl(methyl)stannane |
InChI |
InChI=1S/3C4H9.CH3.Sn/c3*1-4(2)3;;/h3*1-3H3;1H3; |
Clave InChI |
ZJOXNPCBCHRTCO-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)[Sn](C)(C(C)(C)C)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


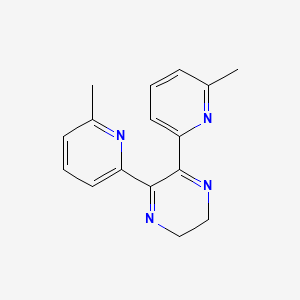


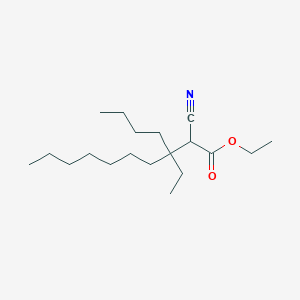
![1,1'-[1,4-Phenylenebis(oxy)]bis(4-isocyanatobenzene)](/img/structure/B14686624.png)
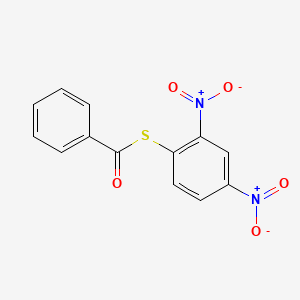


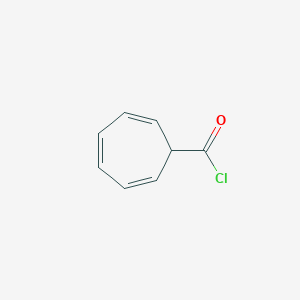
![2-Chloro-5-[[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]methyl]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14686651.png)
